molecular formula C40H52Cl2N8O6 B12367550 Daclatasvir-d6 (hydrochloride)

Daclatasvir-d6 (hydrochloride)

Cat. No.: B12367550
M. Wt: 817.8 g/mol
InChI Key: BVZLLUDATICXCI-JXXYTHPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daclatasvir-d6 (hydrochloride) is a deuterated form of daclatasvir, an antiviral medication used in combination with other medications to treat hepatitis C virus (HCV) infections. Daclatasvir is a direct-acting antiviral agent that inhibits the non-structural protein 5A (NS5A) of HCV, which is essential for viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of daclatasvir-d6 (hydrochloride) involves the incorporation of deuterium atoms into the daclatasvir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pH to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of daclatasvir-d6 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications. The production process is optimized for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Daclatasvir-d6 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs .

Scientific Research Applications

Daclatasvir-d6 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Daclatasvir-d6 (hydrochloride) exerts its antiviral effects by binding to the NS5A protein of HCV. This binding prevents the protein from interacting with host cell proteins and membranes, which are necessary for viral replication. By inhibiting NS5A, daclatasvir-d6 (hydrochloride) disrupts the formation of the viral replication complex, thereby inhibiting viral RNA synthesis and virion assembly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Daclatasvir-d6 (hydrochloride)

Daclatasvir-d6 (hydrochloride) is unique due to the incorporation of deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This can lead to improved efficacy and reduced side effects compared to non-deuterated analogs .

Properties

Molecular Formula

C40H52Cl2N8O6

Molecular Weight

817.8 g/mol

IUPAC Name

trideuteriomethyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate;dihydrochloride

InChI

InChI=1S/C40H50N8O6.2ClH/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6;;/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);2*1H/t31-,32-,33-,34-;;/m0../s1/i5D3,6D3;;

InChI Key

BVZLLUDATICXCI-JXXYTHPZSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H].Cl.Cl

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.